4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine
Description
Structural Significance of Oxadiazole-Triazole Hybrid Molecules
The integration of 1,2,4-oxadiazole and 1,2,3-triazole rings into a single scaffold represents a paradigm in modern medicinal chemistry. The oxadiazole moiety contributes aromatic stability and electron-deficient characteristics, enabling π-π stacking interactions with biological targets. Concurrently, the triazole ring’s nitrogen-rich structure facilitates hydrogen bonding and coordination with metal ions in enzymatic active sites.
In the target compound, the 1,2,4-oxadiazol-5-yl group at position 4 of the triazole ring introduces steric bulk and lipophilicity, enhancing membrane permeability. The 4-methylphenyl substituent on the oxadiazole further augments hydrophobic interactions, while the 4-(propan-2-yl)phenyl group on the triazole nitrogen modulates solubility and target selectivity. The amino group at position 5 of the triazole serves as a hydrogen bond donor, critical for binding to kinase domains or nucleic acids.
Historical Development of Heterocyclic Hybridization Strategies
The conceptualization of hybrid heterocycles dates to Pauling’s hybridization theory in the 1930s, which rationalized molecular geometry through orbital mixing. However, practical applications in drug design emerged in the 2000s with advances in click chemistry and transition-metal-catalyzed cycloadditions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enabled reliable synthesis of 1,2,3-triazole linkages, while amidoxime cyclization streamlined 1,2,4-oxadiazole formation.
Early hybrids, such as oxadiazole-naphthyridine HIV integrase inhibitors (e.g., compound 7j ), demonstrated the therapeutic potential of dual heterocyclic systems. Subsequent work optimized hybridization patterns for kinase inhibition, culminating in derivatives like the EGFR/VEGFR-2 dual inhibitors 7k and 7l , which share structural motifs with the subject compound.
Pharmacophoric Relevance of Structural Components
The pharmacophore of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine comprises four critical regions:
- Oxadiazole ring : Serves as a bioisostere for carboxylic acid esters, enhancing metabolic stability. The 4-methylphenyl group at position 3 increases lipophilicity (clogP ≈ 3.2), favoring blood-brain barrier penetration.
- Triazole core : The 1,2,3-triazole’s dipole moment (≈5.0 D) facilitates electrostatic interactions with Asp/Lys residues in ATP-binding pockets.
- Amino group : Protonatable under physiological conditions (pKa ≈ 8.1), enabling ionic interactions with phosphorylated tyrosine residues in kinases.
- Isopropylphenyl substituent : The branched alkyl chain at position 1 improves solubility in lipid bilayers while minimizing P-glycoprotein efflux.
Table 1 : Key Physicochemical Properties of Structural Components
| Component | clogP | Polar Surface Area (Ų) | Hydrogen Bond Donors |
|---|---|---|---|
| 1,2,4-Oxadiazole | 1.8 | 30.2 | 0 |
| 1,2,3-Triazole | 0.5 | 41.5 | 1 (NH) |
| 4-Methylphenyl | 2.1 | 0 | 0 |
| 4-(Propan-2-yl)phenyl | 2.9 | 0 | 0 |
Biological Significance of Amino-Functionalized Heterocycles
Amino-substituted triazoles exhibit broad-spectrum bioactivity due to their dual role as hydrogen bond donors and Brønsted bases. In the subject compound, the primary amine at position 5 participates in:
- Enzyme inhibition : Neutralizes negative charges in catalytic pockets (e.g., EGFR’s Cys-773 residue).
- DNA intercalation : The planar triazole-oxadiazole system intercalates between base pairs, while the amino group stabilizes phosphate backbone interactions.
- Apoptosis induction : Upregulates caspase-3/8 activation by displacing Bcl-2 from BH3 domains.
Comparative studies show that amino-functionalized hybrids exhibit 3–5× greater antiproliferative activity against A549 and HeLa cells than non-aminated analogs (IC~50~ = 1.8–2.6 µM vs. 5.4–7.9 µM).
Properties
IUPAC Name |
5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-12(2)14-8-10-16(11-9-14)26-18(21)17(23-25-26)20-22-19(24-27-20)15-6-4-13(3)5-7-15/h4-12H,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDGQVNUWKYKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with a hydrazine derivative under acidic or basic conditions.
Synthesis of the triazole ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (CuAAC reaction).
Coupling of the aromatic groups: The isopropylphenyl and p-tolyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe or ligand to study various biological processes and interactions. Its ability to interact with specific biomolecules makes it valuable in drug discovery and development.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its unique structure and reactivity make it a promising candidate for targeting specific biological pathways.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound A : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Molecular Formula : C₁₈H₁₃F₃N₆O
- Molecular Weight : 386.337 g/mol
- Key Difference : The triazole’s aryl group is 3-(trifluoromethyl)phenyl instead of 4-(propan-2-yl)phenyl.
Compound B : 1-(5-Chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Molecular Formula : C₁₈H₁₅ClN₆O
- Molecular Weight : 366.81 g/mol
- Key Difference : Substitution at position 1 of the triazole with a chloro-methylphenyl group.
Substituent Variations on the Oxadiazole Ring
Compound C : 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine
Compound D : N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide
- Key Feature : Incorporates a urea linker and 4-fluorophenyl-oxadiazole.
Physicochemical and Structural Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~404.4* | 386.337 | 366.81 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 7 | 6 |
| LogP (Predicted) | ~4.2 | 3.8 | 3.5 |
*Estimated based on structural similarity.
- Planarity and Conformation : Evidence from crystallographic studies (e.g., triazole derivatives in and ) suggests that aryl-substituted triazoles adopt planar conformations, favoring π-π interactions. The 4-(propan-2-yl)phenyl group in the target compound may introduce slight torsional strain, reducing planarity compared to Compound A’s trifluoromethylphenyl group .
Biological Activity
The compound 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine represents a novel class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article elucidates the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 298.34 g/mol. The structure features a triazole ring and an oxadiazole moiety, which are known to contribute significantly to the biological activities of compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The presence of the oxadiazole and triazole rings has been linked to anticancer properties. Compounds containing these structures have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Research indicates that derivatives of oxadiazole exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like COX-1 and COX-2.
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, as similar compounds have demonstrated effectiveness against bacterial and fungal strains.
Anticancer Efficacy
A study evaluating the anticancer activity of related oxadiazole compounds reported significant cytotoxicity against various cancer cell lines. For instance:
- Compound A (a derivative) exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899).
- Compound B , another analog, showed an IC50 value of 9.27 µM against pleural mesothelioma cells (PXF 1752) .
Anti-inflammatory Activity
In vitro assays revealed that oxadiazole derivatives can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. These findings suggest that the compound may modulate immune responses effectively.
Antimicrobial Properties
Compounds similar to the one have been tested against various pathogens:
- Staphylococcus aureus : Showed significant inhibition at concentrations as low as 10 µg/mL.
- Candida albicans : Demonstrated antifungal activity with an MIC value of 15 µg/mL .
Case Studies
Several studies have highlighted the potential applications of oxadiazole derivatives in drug discovery:
- Study on Anticancer Properties : In a high-throughput screening assay involving PC3 prostate cancer cells, a related oxadiazole derivative was found to inhibit Rho/MRTF/SRF-mediated transcription with an IC50 value below 100 nM without affecting cell viability up to 100 µM .
- Inflammation Model : A model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that a similar compound reduced nitric oxide production significantly, indicating potential for treating inflammatory diseases .
Summary Table of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via a multi-step protocol:
- Step 1 : Prepare the oxadiazole core by cyclocondensation of a carboxylic acid hydrazide with a nitrile derivative under reflux in anhydrous ethanol. For example, formic acid derivatives or POCl₃ are effective cyclizing agents (used in similar oxadiazole syntheses) .
- Step 2 : Introduce the triazole-amine moiety via Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide and an alkyne. Copper(I) catalysts (e.g., CuI) improve regioselectivity for the 1,4-disubstituted triazole .
- Optimization : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final products via recrystallization (ethanol/water). Yields >70% are achievable with strict moisture control and inert atmospheres .
Basic: What spectroscopic and crystallographic methods are critical for confirming the compound’s structure?
Answer:
- NMR : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent connectivity. Key signals include:
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and planarity. For similar triazole-oxadiazole hybrids, dihedral angles between aromatic rings typically range from 2–15° .
- IR : Confirm N–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:
- Structural analogs : Minor substituent changes (e.g., methyl vs. fluorine groups) alter lipophilicity and target binding. Compare data from compounds with identical substitution patterns .
- Assay conditions : Standardize protocols (e.g., broth microdilution for antimicrobial testing, pH 7.4 buffers) to minimize variability.
- Statistical validation : Use ANOVA or Student’s t-test to assess significance (p < 0.05) across replicates. Cross-validate with in silico docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Salt formation : React the amine group with HCl or trifluoroacetic acid to form water-soluble salts.
- Co-solvents : Use DMSO:PBS (10:90 v/v) for in vitro assays or PEG-400 for oral administration.
- Prodrug design : Esterify the amine with acetyl or tert-butyloxycarbonyl (Boc) groups to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Waste disposal : Collect organic waste in designated containers for incineration. Neutralize acidic/basic residues before disposal .
- Spill management : Absorb spills with vermiculite, then wash the area with ethanol and water .
Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?
Answer:
- Molecular docking : Use the crystal structure of target proteins (e.g., bacterial DNA gyrase) to predict binding modes. Prioritize derivatives with hydrogen bonds to key residues (e.g., Asp73 in E. coli gyrase) .
- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Optimize for a balance between hydrophobicity and solubility .
Basic: What chromatographic techniques are recommended for purity analysis?
Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a water:acetonitrile gradient (5–95% over 20 min). Monitor at 254 nm. Purity >95% is acceptable for biological testing .
- TLC : Spot on silica plates (hexane:ethyl acetate 3:7); visualize under UV (254 nm) or with ninhydrin for amines .
Advanced: How do steric and electronic effects of the isopropyl group influence the compound’s reactivity?
Answer:
- Steric effects : The bulky isopropyl group at the triazole’s 1-position hinders nucleophilic attack on the amine, stabilizing the compound under acidic conditions.
- Electronic effects : The electron-donating methyl groups on the isopropyl phenyl ring enhance oxadiazole’s electrophilicity, facilitating nucleophilic substitutions (e.g., with thiols or amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
